Larotaxel - 156294-36-9

Larotaxel

Catalog Number: EVT-272562
CAS Number: 156294-36-9
Molecular Formula: C45H53NO14
Molecular Weight: 831.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Larotaxel is a semi-synthetic taxoid derived from 10-deacetylbaccatin III, a natural precursor found in the needles of the European Yew tree (Taxus baccata). [] It belongs to a class of compounds known as taxanes, which are widely recognized for their antitumor activity. [] In the realm of scientific research, Larotaxel serves as a valuable tool for investigating microtubule dynamics, exploring mechanisms of drug resistance, and developing novel drug delivery systems. [, , ]

Future Directions
  • Optimizing Drug Delivery: Further research is needed to improve the bioavailability and targeted delivery of Larotaxel. [, , , , , ] This includes exploring novel nanoformulations, optimizing existing delivery systems, and investigating alternative administration routes.

  • Investigating Metabolites: A more comprehensive understanding of Larotaxel's metabolism is crucial for optimizing its therapeutic use. [] Future research should focus on characterizing its metabolic pathways, identifying active metabolites, and investigating their potential contribution to efficacy or toxicity.

Docetaxel

Compound Description: Docetaxel is a semisynthetic taxane used to treat various cancers, including breast, lung, prostate, stomach, and head and neck cancers. It works by inhibiting microtubule depolymerization, leading to cell cycle arrest and apoptosis. [, , , , , , , ]

Paclitaxel

Compound Description: Paclitaxel is another widely used taxane with antitumor activity. Like docetaxel, it functions by stabilizing microtubules and disrupting cell division. [, , , , , , ]

Cabazitaxel

Compound Description: Cabazitaxel is a newer-generation taxane with structural similarities to docetaxel. It exhibits antitumor activity against docetaxel-resistant prostate cancer and is approved for treating metastatic castration-resistant prostate cancer. [, ]

Relevance: As a semisynthetic taxoid, larotaxel shares the same chemical class with cabazitaxel and both exert their antitumor effect through microtubule stabilization. [] While both agents show promise in overcoming some resistance mechanisms, their specific targets and clinical applications differ.

Gemcitabine

Compound Description: Gemcitabine is an antimetabolite chemotherapy drug used to treat various cancers, including pancreatic, bladder, breast, and non-small cell lung cancer. It disrupts DNA synthesis and repair, leading to cell death. [, , , , ]

Relevance: While not structurally related to larotaxel, gemcitabine is often used in combination chemotherapy regimens. [, ] Clinical trials have investigated the efficacy and safety of combining larotaxel with either cisplatin or gemcitabine as first-line treatment for various cancers. [, ]

Cisplatin

Compound Description: Cisplatin is a platinum-based chemotherapy drug used to treat various cancers, including testicular, ovarian, bladder, and lung cancer. It forms crosslinks in DNA, interfering with cell division and leading to cell death. [, , , ]

Relevance: Similar to gemcitabine, larotaxel is often investigated in combination with cisplatin for potential synergistic effects. [, , , ] Clinical trials have explored the use of larotaxel and cisplatin as first-line treatment for several cancer types.

Vinorelbine

Compound Description: Vinorelbine is a vinca alkaloid chemotherapy drug that, like other vinca alkaloids, inhibits microtubule assembly and disrupts cell division. It is used to treat various cancers, including lung cancer and breast cancer. [, ]

Relevance: Both larotaxel and vinorelbine demonstrate synergistic effects when combined with other chemotherapy agents. [] While their mechanisms of action differ (larotaxel stabilizes microtubules while vinorelbine inhibits their assembly), both ultimately disrupt cell division and exert antitumor effects.

Ixabepilone

Compound Description: Ixabepilone is an epothilone, a class of microtubule-stabilizing agents that exhibit potent antitumor activity. It is approved for treating metastatic breast cancer resistant to other chemotherapies. [, , , ]

Relevance: Both larotaxel and ixabepilone belong to the class of microtubule-targeting agents and demonstrate activity against tumors resistant to other chemotherapies, including taxanes. [, ] While both share the ability to stabilize microtubules, they are structurally distinct and may overcome resistance through different mechanisms.

Eribulin Mesylate

Compound Description: Eribulin mesylate is a synthetic analog of halichondrin B, a natural product with potent antitumor activity. It inhibits microtubule dynamics and is approved for treating metastatic breast cancer. [, , ]

10-Deacetylbaccatin III (10-DAB III)

Compound Description: 10-Deacetylbaccatin III is a natural precursor to both paclitaxel and docetaxel, found in the needles of the Pacific yew tree. It serves as a crucial starting material for synthesizing various taxane analogs, including larotaxel. [, ]

Relevance: 10-Deacetylbaccatin III is the key precursor molecule used in the semi-synthesis of larotaxel. [, ] Modifications to the 10-DAB III scaffold are responsible for the unique properties and activities of larotaxel compared to other taxanes.

Larotaxel Metabolites

Compound Description: Research has identified several metabolites of larotaxel in rats, including hydroxylated, dihydroxylated, trihydroxylated, and 10-desacetyl analogs. []

Relevance: Understanding the metabolic fate of larotaxel is crucial for understanding its pharmacokinetic profile and potential drug interactions. [] The identified metabolites provide insights into the biotransformation pathways of larotaxel and may contribute to its overall pharmacological activity or toxicity profile.

Source and Classification

Larotaxel is synthesized from 10-deacetylbaccatin III, a natural precursor obtained from the yew tree (Taxus species). Its classification as a taxoid places it within a broader category of compounds that exert anti-cancer effects through similar mechanisms. The compound is often referenced in studies focusing on its structural modifications and biological activities against resistant cancer cell lines.

Synthesis Analysis

The synthesis of larotaxel involves several key steps that transform 10-deacetylbaccatin III into the final product. A detailed synthesis pathway includes:

  1. Starting Material: 10-deacetylbaccatin III.
  2. Reagents: Various reagents are utilized, including acetic anhydride and other coupling agents.
  3. Steps: The synthesis typically involves acetylation, reduction, and purification processes.
  4. Purification Techniques: High-performance liquid chromatography (HPLC) is commonly used to isolate larotaxel and remove impurities. Recent studies have reported the identification of eleven related impurities during the synthesis process, which were characterized using techniques like nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .
Molecular Structure Analysis

The molecular structure of larotaxel can be described as follows:

  • Chemical Formula: C₃₁H₃₈N₂O₁₁
  • Molecular Weight: Approximately 585.7 g/mol
  • Structure: Larotaxel features a complex bicyclic structure characteristic of taxanes, with multiple functional groups that contribute to its biological activity.

The stereochemistry of larotaxel plays a critical role in its interaction with microtubules. The compound's ability to bind effectively to these cellular structures is essential for its anticancer properties. Structural modifications have been explored to enhance its potency against drug-resistant cancer cells .

Chemical Reactions Analysis

Larotaxel undergoes several chemical reactions that are pertinent to its pharmacological activity:

  1. Microtubule Stabilization: Larotaxel binds to the β-tubulin subunit of microtubules, preventing their depolymerization and thereby stabilizing the mitotic spindle during cell division.
  2. Metabolic Reactions: In vivo studies have shown that larotaxel can be metabolized into active metabolites, which may also contribute to its therapeutic effects .
  3. Degradation Pathways: Research has identified degradation products under alkaline conditions, which can affect the stability and efficacy of larotaxel formulations .

These reactions highlight the importance of understanding both the active mechanisms and potential degradation pathways for optimizing therapeutic applications.

Mechanism of Action

The mechanism of action of larotaxel primarily involves:

  • Microtubule Dynamics Disruption: By binding to microtubules, larotaxel inhibits their normal function, leading to cell cycle arrest in the metaphase stage. This effect ultimately triggers apoptosis in cancer cells.
  • Signal Pathway Modulation: Recent studies suggest that larotaxel may also influence various signaling pathways involved in cell survival and proliferation, such as the Janus kinase-signal transducer and activator of transcription signaling pathway .
  • Resistance Overcoming: Larotaxel has shown effectiveness against drug-resistant cancer cells by circumventing mechanisms such as P-glycoprotein overexpression that typically limit the efficacy of conventional chemotherapeutics .
Physical and Chemical Properties Analysis

Larotaxel exhibits several notable physical and chemical properties:

  • Solubility: Larotaxel is poorly soluble in water but shows improved solubility in organic solvents, which is crucial for formulation development.
  • Stability: The compound's stability can be affected by environmental factors such as pH and temperature; thus, careful formulation strategies are necessary.
  • Melting Point: The melting point provides insights into its purity and potential formulation characteristics.

These properties are essential for developing effective delivery systems that enhance bioavailability and therapeutic outcomes .

Applications

Larotaxel's primary application lies in oncology, where it is being investigated for:

Properties

CAS Number

156294-36-9

Product Name

Larotaxel

IUPAC Name

[(1S,2S,3R,4S,7R,9S,11R,13R,16S)-4,13-diacetyloxy-1-hydroxy-16-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-15,18,18-trimethyl-12-oxo-6-oxapentacyclo[12.3.1.03,11.04,7.09,11]octadec-14-en-2-yl] benzoate

Molecular Formula

C45H53NO14

Molecular Weight

831.9 g/mol

InChI

InChI=1S/C45H53NO14/c1-23-29(57-39(52)33(49)32(26-15-11-9-12-16-26)46-40(53)60-41(4,5)6)21-45(54)37(58-38(51)27-17-13-10-14-18-27)35-43(36(50)34(56-24(2)47)31(23)42(45,7)8)20-28(43)19-30-44(35,22-55-30)59-25(3)48/h9-18,28-30,32-35,37,49,54H,19-22H2,1-8H3,(H,46,53)/t28-,29+,30-,32+,33-,34-,35+,37+,43-,44+,45-/m1/s1

InChI Key

DXOJIXGRFSHVKA-BZVZGCBYSA-N

SMILES

CC1=C2C(C(=O)C34CC3CC5C(C4C(C(C2(C)C)(CC1OC(=O)C(C(C6=CC=CC=C6)NC(=O)OC(C)(C)C)O)O)OC(=O)C7=CC=CC=C7)(CO5)OC(=O)C)OC(=O)C

Solubility

Soluble in DMSO, not soluble in water.

Synonyms

XRP9881; XRP 9881 XRP-9881; RPR109881; RPR-109881; RPR 109881; RPR109881A; RPR 109881; RPR-109881A; PNU100940; PNU-100940; PNU 100940; Larotaxel.

Canonical SMILES

CC1=C2C(C(=O)C34CC3CC5C(C4C(C(C2(C)C)(CC1OC(=O)C(C(C6=CC=CC=C6)NC(=O)OC(C)(C)C)O)O)OC(=O)C7=CC=CC=C7)(CO5)OC(=O)C)OC(=O)C

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@]34C[C@H]3C[C@@H]5[C@]([C@H]4[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C6=CC=CC=C6)NC(=O)OC(C)(C)C)O)O)OC(=O)C7=CC=CC=C7)(CO5)OC(=O)C)OC(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.